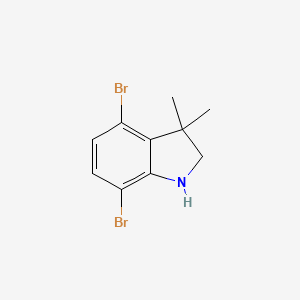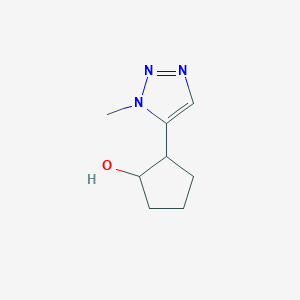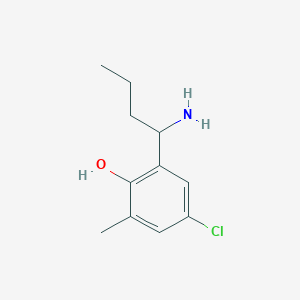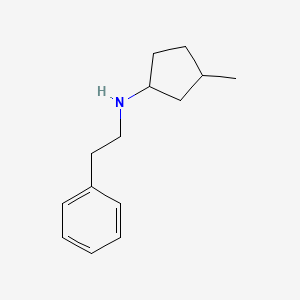![molecular formula C13H23IO B13302132 4-[(2-Iodocyclopentyl)oxy]-1,1-dimethylcyclohexane](/img/structure/B13302132.png)
4-[(2-Iodocyclopentyl)oxy]-1,1-dimethylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Iodocyclopentyl)oxy]-1,1-dimethylcyclohexane is an organic compound with the molecular formula C₁₃H₂₃IO It consists of a cyclohexane ring substituted with a 2-iodocyclopentyl group and an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Iodocyclopentyl)oxy]-1,1-dimethylcyclohexane typically involves the reaction of 2-iodocyclopentanol with 1,1-dimethylcyclohexanol in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving:
Continuous flow reactors: To ensure consistent reaction conditions and efficient heat transfer.
Purification steps: Including distillation, recrystallization, or chromatography to isolate the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-Iodocyclopentyl)oxy]-1,1-dimethylcyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles such as halides, amines, or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides (e.g., sodium iodide), amines (e.g., ammonia), thiols (e.g., thiophenol).
Major Products Formed
Oxidation products: Ketones, carboxylic acids.
Reduction products: Alcohols, alkanes.
Substitution products: Various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
4-[(2-Iodocyclopentyl)oxy]-1,1-dimethylcyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(2-Iodocyclopentyl)oxy]-1,1-dimethylcyclohexane involves its interaction with specific molecular targets. The compound may exert its effects through:
Molecular targets: Binding to enzymes or receptors, altering their activity.
Pathways involved: Modulating signaling pathways or metabolic processes within cells.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(2-Bromocyclopentyl)oxy]-1,1-dimethylcyclohexane
- 4-[(2-Chlorocyclopentyl)oxy]-1,1-dimethylcyclohexane
- 4-[(2-Fluorocyclopentyl)oxy]-1,1-dimethylcyclohexane
Uniqueness
4-[(2-Iodocyclopentyl)oxy]-1,1-dimethylcyclohexane is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity compared to its halogenated analogs. The iodine atom can participate in specific interactions and reactions that other halogens may not, making this compound valuable for targeted applications.
Propiedades
Fórmula molecular |
C13H23IO |
|---|---|
Peso molecular |
322.23 g/mol |
Nombre IUPAC |
4-(2-iodocyclopentyl)oxy-1,1-dimethylcyclohexane |
InChI |
InChI=1S/C13H23IO/c1-13(2)8-6-10(7-9-13)15-12-5-3-4-11(12)14/h10-12H,3-9H2,1-2H3 |
Clave InChI |
NPHVYQSGMILIRI-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(CC1)OC2CCCC2I)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3,3-Dimethylcyclohexyl)amino]-2-methylpropan-2-ol](/img/structure/B13302054.png)
![7-Bromo-2-(2,2-dimethylpropyl)imidazo[1,2-a]pyridine](/img/structure/B13302056.png)


![1-[2-(2-Methyl-1H-imidazol-1-YL)pyridin-4-YL]ethan-1-one](/img/structure/B13302076.png)





![2-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13302096.png)


